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Glycohyocholic acid-d4

Cat. No.: B10823619
M. Wt: 469.6 g/mol
InChI Key: ZQYUKJFJPJDMMR-FWCDZUIRSA-N
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Description

Conceptual Framework of Deuterated Internal Standards in Quantitative Bioanalysis

Deuterated internal standards are synthetic versions of an analyte where one or more hydrogen atoms are replaced by deuterium (B1214612). clearsynth.com This substitution results in a molecule that is chemically identical to the analyte but has a higher mass. aptochem.com This mass difference is key to its function in quantitative analysis.

Isotope dilution mass spectrometry (IDMS) is a powerful technique for the precise measurement of metabolite concentrations. semanticscholar.orgnih.gov The method involves adding a known amount of a stable isotope-labeled internal standard, like Glycohyocholic acid-d4, to a biological sample. nih.gov Because the labeled standard is chemically identical to the endogenous analyte (glycohyocholic acid), it behaves in the same way during sample preparation, extraction, and chromatographic separation. aptochem.com

During mass spectrometry analysis, the instrument can distinguish between the natural analyte and the heavier labeled standard based on their mass-to-charge ratio. tandfonline.com By comparing the signal intensity of the analyte to that of the known amount of the internal standard, a highly accurate and precise quantification of the analyte's concentration in the original sample can be achieved. clearsynth.comnih.gov This method effectively corrects for any sample loss or variability that may occur during the analytical process. aptochem.comnih.gov

The use of stable isotope-labeled internal standards significantly enhances the accuracy and reproducibility of quantitative bioanalysis. nih.govscispace.com Since the internal standard and the analyte co-elute and experience the same matrix effects and ionization suppression or enhancement, the ratio of their signals remains constant, leading to more reliable results. aptochem.comclearsynth.com This is a major advantage over using structural analogs as internal standards, which may behave differently during analysis and introduce inaccuracies. nih.govscispace.com Regulatory agencies highly recommend the use of high-purity stable isotope-labeled internal standards in mass spectrometry-based bioanalysis to ensure data quality. tandfonline.com

Principles of Isotope Dilution Mass Spectrometry for Bile Acid Quantification

Contextualization of Glycohyocholic Acid within Mammalian Bile Acid Metabolism

Glycohyocholic acid is a specific type of bile acid that plays a role in the broader context of lipid digestion and metabolic regulation. hmdb.ca Understanding its classification and the function of its parent compounds is essential to appreciate its significance.

Bile acids are steroid acids produced from cholesterol in the liver. hmdb.canih.gov They can be classified as primary or secondary. Primary bile acids are synthesized directly from cholesterol in hepatocytes, while secondary bile acids are formed in the intestine through the action of gut bacteria on primary bile acids. isotope.comnih.gov

Before secretion into the bile, most primary and secondary bile acids are conjugated with an amino acid, typically glycine (B1666218) or taurine (B1682933). nih.govhmdb.ca This conjugation process increases the water solubility of the bile acids, which is crucial for their function as detergents in the digestion and absorption of fats and fat-soluble vitamins in the small intestine. hmdb.cahmdb.ca Glycohyocholic acid is a glycine-conjugated form of the primary bile acid, hyocholic acid. caymanchem.com Glycine-conjugated bile acids, such as glycocholic acid and glycochenodeoxycholic acid, are major components of human bile. isotope.comnih.gov

Hyocholic acid and its conjugated forms, including glycohyocholic acid, are significant in the metabolic processes of certain species, particularly pigs, where they constitute a large portion of the bile acid pool. the-innovation.orgfrontiersin.org While present in lower concentrations in humans, they are gaining interest for their potential roles in metabolic health. researchgate.netfrontiersin.org

Research suggests that hyocholic acid and its derivatives can influence the gut microbiome, regulate lipid metabolism, and play a role in glucose homeostasis. the-innovation.orgfrontiersin.orgdntb.gov.ua They are considered signaling molecules that can interact with receptors like the farnesoid X receptor (FXR) to modulate gene expression related to metabolic pathways. researchgate.netnih.gov Studies have shown that hyocholic acid species can increase the hydrophilicity of the total bile acid pool, which can impact intestinal lipid uptake and remodel the gut microbiome structure. the-innovation.orgresearchgate.netdntb.gov.ua For instance, plasma levels of glycohyocholic acid have been observed to increase in patients who are no longer diabetic following gastric bypass surgery. caymanchem.com Furthermore, glycohyocholic acid has been found to be upregulated in the serum of patients with cirrhosis induced by hepatitis C. caymanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H43NO6 B10823619 Glycohyocholic acid-d4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H43NO6

Molecular Weight

469.6 g/mol

IUPAC Name

2-[[(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-2,2,4,4-tetradeuterio-3,6,7-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid

InChI

InChI=1S/C26H43NO6/c1-14(4-7-20(29)27-13-21(30)31)16-5-6-17-22-18(9-11-25(16,17)2)26(3)10-8-15(28)12-19(26)23(32)24(22)33/h14-19,22-24,28,32-33H,4-13H2,1-3H3,(H,27,29)(H,30,31)/t14-,15-,16-,17+,18+,19+,22+,23-,24+,25-,26-/m1/s1/i8D2,12D2

InChI Key

ZQYUKJFJPJDMMR-FWCDZUIRSA-N

Isomeric SMILES

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]([C@@H]([C@@H]2C([C@@H]1O)([2H])[2H])O)O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)C)[2H]

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C

Origin of Product

United States

Synthesis and Isotopic Characterization of Glycohyocholic Acid D4

Synthetic Methodologies for Deuterium (B1214612) Incorporation into Bile Acid Structures

The introduction of deuterium atoms into the complex steroidal framework of bile acids is achieved through established chemical reactions that are adapted for isotopic labeling. Two principal strategies are commonly employed for the synthesis of deuterated bile acids like Glycohyocholic Acid-d4.

One prevalent method is catalytic hydrogenation with deuterium gas (D2) . This process involves creating a precursor molecule that contains carbon-carbon double bonds at the specific positions intended for deuteration. The precursor is then subjected to a hydrogenation reaction using deuterium gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2). The deuterium atoms add across the double bond, resulting in a saturated and specifically deuterated product.

A second key technique is base-catalyzed hydrogen-deuterium exchange . researchgate.net This method is particularly effective for introducing deuterium at positions adjacent to a carbonyl group (a ketone). The bile acid precursor is treated with a base in a deuterated solvent, most commonly heavy water (D2O). researchgate.net The base removes a proton from the carbon alpha to the carbonyl, forming an enolate intermediate, which is then quenched by a deuteron (B1233211) from the solvent. This process can be repeated to achieve the desired level of deuteration before the ketone is subsequently reduced to a hydroxyl group.

Assessment of Isotopic Purity and Positional Deuterium Labeling within this compound

Verifying the isotopic enrichment and the exact location of the deuterium atoms is a crucial step in qualifying a deuterated standard. This ensures that the labeled compound can be clearly distinguished from the endogenous analyte and does not cause interference. nih.gov

Mass Spectrometry (MS) is the primary technique for assessing isotopic purity. By analyzing the mass-to-charge ratio of the molecule, MS can determine the distribution of different isotopologues (e.g., d1, d2, d3, d4) within a sample. researchgate.net For this compound, this analysis confirms the percentage of molecules that have successfully incorporated the four deuterium atoms. Commercial sources specify the isotopic purity, with a typical specification being ≥99% for all deuterated forms combined (d1-d4). caymanchem.com

The precise location of the deuterium labels is confirmed using a combination of mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy . researchgate.netnih.gov High-resolution mass spectrometry can provide fragmentation data that suggests the location of the labels, while specialized NMR techniques, such as deuterium (²H) NMR or difference spectra in ¹³C NMR, can definitively identify the carbon atoms bonded to deuterium. nih.gov For this compound, the four deuterium atoms are incorporated at two specific positions on the bile acid's steroidal core. caymanchem.com The standard International Chemical Identifier (InChI) key for the compound confirms the labeling positions. caymanchem.com

Table 1: Isotopic Purity and Molecular Data for this compound
ParameterSpecificationReference
Chemical FormulaC₂₆H₃₉D₄NO₆ caymanchem.com
Molecular Weight469.7 caymanchem.com
Isotopic Purity≥99% of deuterated forms (d₁-d₄) caymanchem.com
Deuterium Labeling PositionsIndicated at C-8 and C-12 by InChI Key caymanchem.com

Spectroscopic and Chromatographic Approaches for Structural Confirmation of Deuterated Glycohyocholic Acid

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most common techniques used to separate bile acids. nih.gov

High-Performance Liquid Chromatography (HPLC): This is the most prevalent method for bile acid analysis. nih.gov Separation is typically achieved on a reversed-phase column, such as an Ascentis® Express C18 column. sigmaaldrich.com A gradient elution program is used, with a mobile phase commonly consisting of methanol (B129727) or acetonitrile (B52724) and an aqueous solution containing a modifier like ammonium (B1175870) acetate (B1210297) or formic acid to improve peak shape and ionization. sigmaaldrich.compeerj.com

Gas Chromatography (GC): While also used, GC requires a chemical derivatization step to increase the volatility and thermal stability of the bile acids. nih.govjscimedcentral.com This often involves silylation, where hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. jscimedcentral.com

Mass Spectrometry (MS) Coupling: For definitive identification and quantification, both HPLC and GC are almost always coupled to a mass spectrometer (LC-MS/MS and GC-MS). nih.govnih.gov

LC-MS/MS: This is the gold standard for bile acid analysis. researchgate.net Electrospray ionization (ESI) in the negative ion mode is typically used. researchgate.net The mass spectrometer can be operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and a resulting characteristic product ion is monitored. researchgate.netmdpi.com This highly specific and sensitive detection method allows for accurate quantification even in complex biological matrices like plasma or serum. sigmaaldrich.comshimadzu.com The fragmentation pattern itself serves as a confirmation of the compound's structure. nih.gov

Table 2: Analytical Methods for Structural Confirmation
TechniqueTypical Conditions/PurposeReference
HPLCReversed-phase C18 column; Gradient elution with Acetonitrile/Water (with modifiers). Purpose: Purity assessment and separation from isomers. sigmaaldrich.com
GC-MSRequires derivatization (e.g., silylation); Separation on columns like Rtx-5MS. Purpose: Separation and quantification. jscimedcentral.com
LC-MS/MSESI in negative ion mode; Multiple Reaction Monitoring (MRM). Purpose: Confirms molecular weight, structure (via fragmentation), and enables precise quantification. nih.govresearchgate.net
NMR Spectroscopy¹³C and ²H NMR. Purpose: Confirms the precise location of deuterium atoms. researchgate.netnih.gov

Advanced Bioanalytical Methodologies Utilizing Glycohyocholic Acid D4

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) Platforms for Bile Acid Analysis

LC-MS has emerged as the gold standard for the comprehensive analysis of bile acid profiles in various biological samples due to its high sensitivity, specificity, and resolution. mdpi.comresearchgate.net While GC-MS can also be used, particularly for unconjugated bile alcohols, it often requires derivatization steps. nih.gov LC-MS/MS methods, especially when coupled with ultra-high-performance liquid chromatography (UHPLC), allow for the simultaneous measurement of numerous bile acid species, including free, glycine- and taurine-conjugated, and sulfated forms, within a single analytical run. mdpi.comamazonaws.com

The structural similarity among bile acid isomers presents a significant analytical challenge, necessitating highly efficient chromatographic separation. sciex.com The separation of isobaric isomers, which have the same mass but different structures, is critical for accurate quantification. nih.gov

Key Optimization Strategies:

Column Chemistry: Reversed-phase columns, particularly C18 and C8 chemistries, are widely used for bile acid separation. restek.comlcms.cz Solid-core C18 columns have demonstrated excellent resolution for complex mixtures of bile acids. uqam.ca

Mobile Phase Composition: The composition of the mobile phase, including the use of additives like formic acid or ammonium (B1175870) acetate (B1210297), is crucial for achieving optimal separation. nih.govnih.gov Acidic conditions can be particularly beneficial for separating bile acid isomers. nih.govmdpi.com

Gradient Elution: Gradient elution, where the mobile phase composition is changed over the course of the analysis, is essential for resolving a wide range of bile acids with varying polarities in a reasonable timeframe. nih.govnih.gov A typical gradient might involve water with an acidic additive as mobile phase A and an organic solvent like acetonitrile (B52724) or methanol (B129727) as mobile phase B. nih.gov

Flow Rate and Temperature: Optimizing the flow rate and column temperature can further enhance separation efficiency and reduce run times. mdpi.comrestek.com

Researchers have developed methods capable of separating numerous bile acid standards, including isomers, in gradients ranging from under 10 minutes to around 30 minutes. restek.comresearchgate.net For instance, some methods can separate over 25 different bile acids in a single 30-minute HPLC run. researchgate.net The separation of GHCA from its isomers, such as glycocholic acid (GCA), is crucial and has been successfully achieved using optimized LC methods. nih.gov

Table 1: Example Chromatographic Conditions for Bile Acid Separation

ParameterConditionReference
ColumnC18 (e.g., ACQUITY UPLC® BEH, 1.7 μm, 100 mm × 2.1 mm) nih.gov
Mobile Phase A1 mM ammonium acetate in water nih.gov
Mobile Phase BAcetonitrile nih.gov
Gradient9-minute gradient from 25% to 90% B nih.gov
Flow Rate0.3 mL/min nih.gov
Column Temperature40 °C nih.gov

Mass spectrometry provides the high sensitivity and specificity required for quantifying low-concentration bile acids in complex biological matrices. sciex.com The use of deuterated internal standards like GHCA-d4 is fundamental to achieving accurate and precise results by correcting for matrix effects and variations in sample processing. sciex.com

Tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode is a highly selective and sensitive technique for targeted quantification. researchgate.net In MRM, a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This process significantly reduces background noise and enhances specificity.

For glycine-conjugated bile acids like GHCA, a characteristic product ion with a mass-to-charge ratio (m/z) of 74.0 is often used, corresponding to the glycine (B1666218) fragment. amazonaws.comnih.gov The precursor ion for GHCA-d4 would be its molecular ion [M-H]⁻. The development of MRM transitions involves optimizing parameters such as collision energy (CE) and declustering potential (DP) to maximize the signal response for each specific analyte. nih.gov

Table 2: Example MRM Transitions for Glycohyocholic Acid and its Deuterated Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (CE)Reference
Glycohyocholic Acid (GHCA)464.374.0-76 V nih.gov
Glycocholic Acid-d4 (GCA-d4) - as a proxy468.674.0-40 V amazonaws.com

Note: Specific parameters for GHCA-d4 were not found, but GCA-d4 provides a relevant example for a deuterated glycine-conjugated bile acid.

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap systems, offers an alternative and complementary approach to triple quadrupole MS. sciex.comsciex.com HRMS provides a full product ion spectrum for each targeted bile acid, which can be used for both quantification and more comprehensive identification. sciex.comsciex.com By extracting fragment ions with a very narrow m/z window, HRMS can effectively reduce background chemical interferences and improve the signal-to-noise ratio. sciex.com

This capability is particularly valuable in semi-targeted or untargeted metabolomics studies, where the goal is to identify and quantify a broad range of compounds, including unknown or unexpected bile acid metabolites. uqam.ca HRMS has been successfully applied to profile bile acids in various biological samples, revealing complex changes in disease states. nih.govacs.org The high mass accuracy of HRMS allows for the confident assignment of elemental formulas to detected peaks, aiding in the identification of novel bile acid conjugates. uqam.ca

Mass Spectrometric Parameters for Deuterated Glycohyocholic Acid Quantification

Development of Multiple Reaction Monitoring (MRM) Transitions for Glycohyocholic Acid-d4

Pre-analytical Considerations and Sample Matrix Effects in Bile Acid Quantification

The accuracy of bile acid quantification is heavily influenced by pre-analytical factors, including sample collection, storage, and preparation. creative-proteomics.com Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix, are a major challenge in LC-MS-based analysis. restek.comnih.gov

The choice of extraction method depends on the biological matrix being analyzed, such as serum, plasma, urine, feces, or tissue. nih.govcreative-proteomics.com The primary goals of extraction are to remove interfering substances like proteins and phospholipids (B1166683) and to concentrate the bile acids. nih.govresearchgate.net

Common Extraction Techniques:

Protein Precipitation (PPT): This is a simple and common method for serum and plasma samples, where a cold organic solvent like acetonitrile or methanol is added to precipitate proteins. restek.comcreative-proteomics.comthermofisher.com The supernatant containing the bile acids is then collected for analysis. restek.com

Solid-Phase Extraction (SPE): SPE is a highly versatile technique used for a variety of sample types, including urine and bile. creative-proteomics.com It uses a solid sorbent (e.g., C18) to selectively retain bile acids while other matrix components are washed away. This method provides a cleaner extract compared to PPT. creative-proteomics.com

Liquid-Liquid Extraction (LLE): LLE is effective for more complex matrices like liver tissue and fecal samples. creative-proteomics.com This technique separates compounds based on their differential solubility in two immiscible liquid phases. creative-proteomics.com

Automated Extraction: To improve throughput and reproducibility, automated extraction systems are increasingly being used. lcms.cz These systems can process a large number of samples simultaneously with high precision. lcms.cz

The recovery of the extraction procedure is a critical parameter and is often assessed using isotopically labeled internal standards like GHCA-d4. caymanchem.com Studies have reported recovery rates ranging from approximately 80% to over 110% for various bile acids across different matrices. mdpi.comnih.govresearchgate.net Careful validation of the chosen extraction method is essential to ensure accurate and reliable quantification. researchgate.net

Role of this compound as an Internal Standard for Matrix Effect Correction

In the quantitative analysis of endogenous compounds like bile acids from complex biological matrices such as serum, plasma, or feces, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method due to its high sensitivity and selectivity. nih.govsigmaaldrich.cn However, a significant challenge in LC-MS/MS-based bioanalysis is the "matrix effect," where co-eluting endogenous components from the sample can interfere with the ionization of the target analyte, leading to either ion suppression or enhancement. This phenomenon can compromise the accuracy and reproducibility of quantitative results. nih.gov To mitigate this, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. nih.govresearchgate.net this compound (GHCA-d4), a deuterated form of Glycohyocholic acid (GHCA), serves this exact purpose.

A SIL-IS, such as GHCA-d4, is an ideal internal standard because it shares nearly identical physicochemical properties with its corresponding non-labeled (endogenous) analyte. It co-elutes chromatographically and exhibits similar behavior during sample extraction and ionization in the mass spectrometer. researchgate.net By adding a known concentration of GHCA-d4 to each sample, including calibrators and quality controls, any variations in signal intensity caused by matrix effects or sample processing losses for the endogenous GHCA can be effectively normalized. europa.eu The quantification is then based on the peak area ratio of the analyte to its SIL-IS, which provides a much more accurate and precise measurement than relying on the analyte's absolute signal alone. endocrine-abstracts.org

Numerous studies have validated robust bioanalytical methods for the comprehensive profiling of bile acids, employing a panel of deuterated internal standards, which often includes d4-labeled glycine- and taurine-conjugated bile acids. nih.govthermofisher.comshimadzu.comnih.gov These methods consistently demonstrate that the use of a corresponding SIL-IS for each analyte is crucial for compensating for matrix effects and achieving high data quality in terms of accuracy and precision. nih.govresearchgate.net For instance, research on the quantification of 58 bile acids in human and rodent feces reported that the use of 15 deuterium-labeled standards effectively reduced matrix effects to a negligible range of 80–120%, meeting regulatory guidelines. mdpi.com Another study analyzing 14 bile acids in human serum found that using a d4-labeled internal standard for lithocholic acid (LCA) successfully accounted for a 20% signal suppression caused by matrix components. researchgate.net

The effectiveness of this approach is demonstrated by the validation data from various research findings. Methods employing panels of deuterated bile acid standards, including d4-variants, consistently meet the stringent criteria for bioanalytical method validation set by regulatory bodies. uzh.ch

Table 1: Performance of Validated LC-MS/MS Methods for Bile Acid Analysis Using Deuterated Internal Standards
ParameterReported Performance RangeReference
Accuracy84.7% to 115% uzh.chmdpi.com
Precision (CV%)<15% uzh.chd-nb.info
Recovery80% to 120.83% nih.govmdpi.comresearchgate.net
Matrix EffectConsidered negligible or within 80-120% mdpi.com
Linearity (r²)>0.99 uzh.chmdpi.comd-nb.info

A typical analytical run involves the addition of a mixture of several SIL-ISs to the biological sample. For the analysis of a broad profile of bile acids in rat plasma, a mixture of 14 different isotopically-labeled internal standards was utilized to ensure accurate quantification across a range of unconjugated and conjugated bile acids. nih.gov

Table 2: Example of an Isotopically-Labeled Internal Standard Mix for Bile Acid Analysis in Rat Plasma
Internal Standard Compound
Glycoursodeoxycholic acid-d4 (d4-GUDCA)
Glycocholic acid-d4 (d4-GCA)
Tauroursodeoxycholic acid-d4 (d4-TUDCA)
Taurocholic acid-d4 (d4-TCA)
Cholic acid-d4 (d4-CA)
Ursodeoxycholic acid-d4 (d4-UDCA)
Glycochenodeoxycholic acid-d4 (d4-GCDCA)
Glycodeoxycholic acid-d4 (d4-GDCA)
Taurochenodeoxycholic acid-d4 (d4-TCDCA)
Taurodeoxycholic acid-d6 (d6-TDCA)
Chenodeoxycholic acid-d4 (d4-CDCA)
Deoxycholic acid-d4 (d4-DCA)
Glycolithocholic acid-d4 (d4-GLCA)
Lithocholic acid-d4 (d4-LCA)

Source: Adapted from targeted analysis of 46 bile acids in rat plasma. nih.gov

Applications of Glycohyocholic Acid D4 in Metabolic Pathway and Systemic Research

Quantitative Profiling of Endogenous Glycohyocholic Acid and Related Conjugates in Biological Systems

The primary application of Glycohyocholic acid-d4 is as an internal standard for the accurate quantification of endogenous glycohyocholic acid (GHCA) and other bile acid conjugates in various biological matrices, such as serum, plasma, urine, and feces. caymanchem.comthermofisher.com The use of a stable isotope-labeled standard is crucial in liquid chromatography-mass spectrometry (LC-MS) methods to correct for variations in sample preparation and instrument response, a technique known as isotope dilution mass spectrometry (ID-MS). nih.govnih.gov This approach ensures high precision and accuracy, which is essential for the reliable determination of bile acid concentrations that can vary significantly under different physiological and pathological conditions. nih.gov

In clinical research, the precise measurement of GHCA is particularly relevant as its levels have been shown to be altered in various diseases. For instance, serum levels of GHCA are reportedly upregulated by as much as 6.6-fold in patients with cirrhosis induced by the hepatitis C virus compared to healthy individuals. caymanchem.com Furthermore, elevated plasma concentrations of GHCA have been observed in patients who are no longer diabetic following gastric bypass surgery, suggesting a role in metabolic improvements. caymanchem.com In the context of cholangiocarcinoma, elevated levels of glycohyocholic acid may be indicative of a disruption in hepatic bile acid homeostasis. frontiersin.org The development of robust analytical methods, such as a candidate reference measurement procedure for glycocholic acid using its deuterated analogue, highlights the importance of standardization in clinical diagnostics. nih.gov Such methods demonstrate excellent linearity, precision, and recovery, making them suitable for high-throughput clinical analysis. nih.govnih.govmdpi.com

The table below summarizes typical parameters for the quantification of bile acids using LC-MS/MS with deuterated internal standards, including this compound.

ParameterTypical Value/RangeDescription
Instrumentation UPLC-MS/MS (e.g., Waters TQ-S, Sciex QTRAP)Ultra-performance liquid chromatography coupled with tandem mass spectrometry offers high sensitivity and specificity. nih.govmedrxiv.org
Ionization Mode Negative Electrospray (H-ESI)Bile acids are readily ionized in negative mode, providing strong signals for detection. nih.govnih.gov
Internal Standard This compoundUsed to correct for analytical variability and matrix effects, ensuring accurate quantification of endogenous GHCA. caymanchem.combiorxiv.org
**Linearity (R²) **>0.99Indicates a strong correlation between the concentration and the instrument response over a defined range. nih.govmdpi.com
Intra-day Precision (%CV) < 10% (typically 2.3-6.1%)Measures the reproducibility of the assay within the same day. nih.govmdpi.com
Inter-day Precision (%CV) < 15% (typically 2.4-4.6%)Measures the reproducibility of the assay on different days. nih.govmdpi.com
Recovery (%) 85-115%Represents the efficiency of the extraction process from the biological matrix. nih.govmdpi.com
Limit of Quantification (LOQ) ng/mL to µg/mL rangeThe lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. nih.govmdpi.com

Stable Isotope Tracing and Flux Analysis of Bile Acid Metabolic Pathways

Stable isotope labeling is a powerful technique for elucidating the dynamics of metabolic pathways, including the rate of synthesis, conversion, and excretion of metabolites. nih.gov By introducing a labeled compound into a biological system, researchers can trace its journey through various metabolic processes, providing insights into metabolic flux.

The gut microbiota plays a crucial role in transforming primary bile acids into secondary bile acids through deconjugation and dehydroxylation reactions. mdpi.com These microbial transformations significantly alter the composition and signaling properties of the bile acid pool. For example, gut bacteria can convert cholic acid into deoxycholic acid and chenodeoxycholic acid into lithocholic acid and ursodeoxycholic acid. nih.gov The biotransformation of chenodeoxycholic acid can also lead to the formation of hyocholic acid through 6-hydroxylation by intestinal microflora. frontiersin.org

The use of stable isotope-labeled bile acids is a key methodology for studying these microbial activities. nih.gov By administering a labeled primary bile acid, researchers can track its conversion to various secondary bile acids by the gut microbiota. Although direct tracing studies with this compound are not prominently featured in the available literature, its use as an internal standard is fundamental to accurately quantify the various bile acid species, including those produced by microbial action. biorxiv.org This allows for a detailed characterization of the metabolic capacity of the gut microbiome and its impact on host physiology.

Investigation of Primary Bile Acid Biosynthesis and Conjugation Processes

Elucidation of Enterohepatic Circulation Dynamics Using Deuterated Tracers

The enterohepatic circulation is a highly efficient process that recycles approximately 95% of bile acids from the intestine back to the liver. nih.gov This process is vital for maintaining the bile acid pool and regulating lipid digestion and metabolic signaling. Labeled compounds are invaluable for studying the kinetics of this circulation, including absorption, transport, and re-secretion rates.

The use of gamma-emitting tracers like 23-selena-25-homotaurocholic acid (SeHCAT) has been a cornerstone in clinically assessing the efficiency of the enterohepatic circulation. science.gov Similarly, stable isotope-labeled bile acids can be used in a research setting to provide detailed kinetic information without radiation exposure. Following administration, the appearance and disappearance of the labeled bile acid and its metabolites in plasma and bile can be monitored over time using LC-MS. While specific studies detailing the use of this compound as a tracer for enterohepatic circulation dynamics were not identified, its properties as a stable isotope-labeled conjugated bile acid make it a suitable candidate for such investigations. Its accurate quantification is a prerequisite for any study aiming to model the complex transport dynamics between the liver, gallbladder, intestine, and portal circulation. researchgate.net

Contributions to Understanding Bile Acid Signaling Pathways and Their Regulation

Bile acids are not only digestive aids but also potent signaling molecules that regulate their own synthesis and a variety of metabolic processes through the activation of nuclear receptors, most notably the farnesoid X receptor (FXR), and G-protein coupled receptors like TGR5. nih.govnih.gov The accurate quantification of individual bile acids is paramount to understanding their specific roles in these signaling cascades.

Research has shown that different bile acids have varying effects on these receptors. For instance, chenodeoxycholic acid (CDCA) is a potent FXR agonist, while others act as antagonists. mdpi.com Notably, hyocholic acid (HCA) species, which include glycohyocholic acid (GHCA), have been identified as FXR inhibitors. mdpi.com The antagonistic effect of these bile acids on FXR can influence the expression of genes involved in glucose and lipid metabolism. The precise measurement of GHCA levels, facilitated by the use of this compound as an internal standard, is therefore critical in studies aiming to correlate bile acid profiles with the activation state of these signaling pathways and their downstream metabolic effects. biorxiv.orgmdpi.com

The table below outlines the signaling roles of various bile acids, highlighting the antagonistic role of the hyocholic acid family.

Bile Acid/FamilyReceptorEffect on ReceptorKey Metabolic Implication
Chenodeoxycholic acid (CDCA)FXRAgonistPotent activator of FXR, regulating bile acid synthesis and metabolism. nih.govmdpi.com
Cholic acid (CA)FXRPartial AgonistContributes to the activation of FXR signaling. mdpi.com
Deoxycholic acid (DCA)FXRPartial AgonistA secondary bile acid that also acts as an FXR agonist. mdpi.com
Lithocholic acid (LCA)FXRPartial AgonistAnother secondary bile acid with FXR agonist activity. mdpi.com
Hyocholic Acid (HCA) Species (incl. GHCA) FXR Antagonist Inhibits FXR, potentially influencing glucose homeostasis and other metabolic pathways. mdpi.com
Ursodeoxycholic acid (UDCA)FXRAntagonistKnown to have an inhibitory effect on FXR signaling. mdpi.com
Various Bile AcidsTGR5AgonistActivation of TGR5 can stimulate GLP-1 secretion and improve glucose metabolism. nih.govnih.gov

Future Directions and Advanced Methodological Developments for Deuterated Glycohyocholic Acid Research

Integration with Multi-Omics Approaches for Comprehensive System Biology Insights

The precise quantification of individual bile acids is a critical component of metabolomics, which, when combined with other "omics" disciplines, provides a holistic view of biological systems. nih.govmdpi.com Glycohyocholic acid-d4 serves as an ideal internal standard for the accurate measurement of its endogenous counterpart, glycohyocholic acid, in complex biological samples using mass spectrometry. nih.govsigmaaldrich.com This accuracy is paramount when integrating metabolomic data with genomic, transcriptomic, and proteomic datasets to construct robust systems biology models that can elucidate complex disease mechanisms. frontiersin.org

A multi-omics strategy allows researchers to connect changes across different biological layers. frontiersin.org For example, variations in genes related to bile acid synthesis (genomics) can be linked to the expression levels of metabolic enzymes (proteomics) and the resulting concentrations of specific bile acids, like glycohyocholic acid, which are accurately quantified using deuterated standards. nih.govavantiresearch.com This integrated analysis is crucial for understanding the pathophysiology of conditions such as colorectal cancer, inflammatory bowel disease, and other metabolic disorders where bile acids play a significant role. nih.govthe-scientist.com The use of stable isotope-labeled standards, including this compound, is foundational to the metabolomics component of these large-scale studies, ensuring the data is reliable for building predictive models of disease progression and therapeutic response. eurisotop.combiorxiv.org

Development of Next-Generation Analytical Platforms for Enhanced Bile Acid Isomer Resolution

A significant challenge in bile acid analysis is the differentiation of isomers, which are often structurally similar and possess identical mass-to-charge ratios, making them difficult to distinguish with conventional mass spectrometry. nih.govacs.org Standard liquid chromatography-mass spectrometry (LC-MS) methods can struggle to separate these isomers, leading to potential misidentification and inaccurate quantification. nih.govclemson.edu

To address this, next-generation analytical platforms are being developed. Ultra-high-performance liquid chromatography (UHPLC) provides better separation than traditional HPLC, but may still be insufficient for complex isomer mixtures. nih.govnih.govnih.gov A more recent advancement is the coupling of LC with ion mobility-mass spectrometry (IM-MS). nih.govclemson.edu IM-MS separates ions based not only on their mass-to-charge ratio but also on their size, shape, and charge, allowing for the resolution of co-eluting isomers. acs.orgclemson.edu Techniques like Differential Mobility Spectrometry (DMS) and Structures for Lossless Ion Manipulations (SLIM) have shown great promise in separating bile acid isomers with high resolution and in shorter analysis times compared to lengthy chromatographic runs. clemson.edusciex.com

Furthermore, novel fragmentation techniques such as electron-activated dissociation (EAD) can produce unique fragment ions from the sterol ring structure, enabling the differentiation of isomers that are indistinguishable by conventional collision-induced dissociation (CID). the-scientist.comsciex.com In all these advanced methods, the use of a deuterated internal standard like this compound remains essential for ensuring the quantitative accuracy and confidence in identification. nih.govnih.gov

Table 1: Comparison of Analytical Platforms for Bile Acid Isomer Analysis
TechniquePrinciple of SeparationAdvantage for Isomer ResolutionRole of Deuterated Standard (e.g., this compound)
LC-MS/MSChromatographic retention time and mass-to-charge ratio (m/z)Baseline separation for some, but co-elution of many isomers is common. nih.govEssential for accurate quantification of the target analyte. nih.gov
UHPLC-MS/MSEnhanced chromatographic separation with smaller particles, m/zImproved resolution and shorter run times compared to conventional LC. nih.govProvides a stable reference for precise quantification in high-throughput analysis. nih.gov
IM-MSIon drift time (shape, size, charge), m/zSeparates isomers that co-elute in LC based on their physical structure (Collision Cross Section). nih.govclemson.eduConfirms analyte identity and ensures accurate measurement in a multi-dimensional analysis.
LC-EAD-HRMSChromatography, m/z, and unique fragmentation patternsGenerates structurally diagnostic fragment ions to differentiate isomers without complete chromatographic separation. sciex.comCrucial for reliable quantification when relying on novel fragmentation for identification.

Expanded Applications of Stable Isotope Labeling in Complex Biological Networks

The utility of this compound and other stable isotope-labeled compounds extends beyond their role as internal standards for quantification. nih.govisotope.com In metabolic research, these labeled molecules are invaluable as tracers to investigate the dynamics of complex biological networks. nih.govresearchgate.net By introducing a deuterium-labeled bile acid into a system, researchers can track its journey through various metabolic and signaling pathways. mdpi.commdpi.com

This stable isotope tracing approach allows for the measurement of metabolic flux, which is the rate of turnover of molecules through a metabolic pathway. researchgate.net For instance, administering this compound can help elucidate the dynamics of enterohepatic circulation, quantify rates of synthesis and degradation, and map the biotransformations carried out by the gut microbiome. mdpi.commdpi.com Such studies are critical for understanding how the bile acid pool is regulated and how its dysregulation contributes to disease. mdpi.com

Q & A

Basic: What is the primary methodological role of glycohyocholic acid-d4 in bile acid quantification studies?

This compound serves as a deuterium-labeled internal standard (IS) for quantifying endogenous glycohyocholic acid (GHCA) via mass spectrometry (MS). Its deuterated structure (four deuterium atoms replacing hydrogen) ensures near-identical chromatographic behavior to unlabeled GHCA while providing a distinct mass-to-charge (m/z) ratio, enabling precise correction for matrix effects, ionization efficiency, and extraction variability during LC-MS or GC-MS workflows . For example, researchers spike known concentrations of GHCA-d4 into biological samples (e.g., serum, fecal extracts) prior to extraction. The ratio of endogenous GHCA to GHCA-d4 peak areas is used to calculate absolute concentrations, minimizing technical variability .

Basic: How does isotopic purity (>95% vs. >99%) impact the reliability of this compound in quantitative assays?

Isotopic purity determines the accuracy of deuterium labeling and minimizes interference from unlabeled or partially labeled species. For instance, a >95% purity (e.g., ) may introduce errors in high-sensitivity assays due to overlapping peaks from residual non-deuterated GHCA. In contrast, >99% purity (e.g., ) ensures that >99% of the IS molecules contain four deuterium atoms, reducing signal contamination. Researchers must validate isotopic purity via high-resolution MS and adjust calibration curves to account for batch-specific impurities .

Advanced: What experimental strategies resolve co-elution of this compound with structurally similar bile acids in LC-MS workflows?

Co-elution with analogs like glycohyodeoxycholic acid or taurohyocholic acid ( ) can occur due to shared glycine conjugation and hydroxylation patterns. To address this:

  • Chromatographic optimization : Use reverse-phase columns (C18 or C8) with gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to increase retention time differences.
  • High-resolution MS : Employ Q-TOF or Orbitrap systems to distinguish compounds by exact mass (e.g., GHCA-d4: m/z 454.3 vs. GHCA: m/z 450.3) .
  • MS/MS fragmentation : Monitor unique fragment ions (e.g., m/z 74 for glycine-conjugated bile acids) to confirm identity .

Advanced: How can researchers validate the stability of this compound under varying storage and processing conditions?

Stability studies should assess:

  • Thermal degradation : Compare fresh vs. freeze-thaw cycles (e.g., -20°C to 25°C) using LC-MS to detect breakdown products like deconjugated hyocholic acid.
  • Photostability : Expose GHCA-d4 to UV/visible light and monitor deuterium loss via isotopic ratio checks.
  • Long-term storage : Analyze aliquots stored at -80°C, -20°C, and 4°C over 6–12 months to determine optimal storage conditions (typically -20°C in amber vials; ).

Advanced: What methodological pitfalls arise when using this compound in cross-species studies (e.g., murine vs. human bile acid profiles)?

Species-specific differences in bile acid composition (e.g., high α/β-muricholic acids in mice; ) may lead to:

  • Matrix interference : Murine samples contain γ-muricholic acid analogs structurally similar to GHCA, requiring chromatographic separation.
  • Conjugation variability : Mice predominantly produce taurine-conjugated bile acids, whereas humans favor glycine conjugates. Researchers should verify GHCA-d4 compatibility with species-specific extraction protocols (e.g., enzymatic deconjugation steps) .

Advanced: How to address discrepancies in glycohyocholic acid quantification across studies using different extraction methods?

Discrepancies often stem from:

  • Extraction efficiency : Solid-phase extraction (SPE) vs. protein precipitation may yield variable recoveries. Validate methods by spiking GHCA-d4 pre- and post-extraction to calculate recovery rates .
  • Enzymatic hydrolysis : Incomplete cleavage of conjugated bile acids (e.g., using choloylglycine hydrolase) can underestimate total GHCA. Include enzyme activity controls and parallel analysis of conjugated/deconjugated fractions .

Advanced: What are the implications of this compound’s structural modifications for studying bile acid receptor interactions?

GHCA-d4 retains the glycine moiety and hydroxylation pattern critical for receptor binding (e.g., FXR, TGR5). However, deuterium labeling at non-critical positions (e.g., side-chain methyl groups) ensures minimal perturbation to binding affinity. Researchers should confirm receptor activity via competitive binding assays comparing GHCA and GHCA-d4, particularly when studying deuterium isotope effects on metabolic pathways .

Advanced: Why might this compound show cross-reactivity in immunoassays, and how can this be mitigated?

Polyclonal antibodies in ELISA kits may cross-react with glycine-conjugated analogs (e.g., glycocholic acid). To mitigate:

  • Chromatographic separation : Pre-fractionate samples via LC before immunoassay.
  • Switch to MS-based methods : LC-MS avoids antibody cross-reactivity and provides multiplex quantification of bile acids .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.